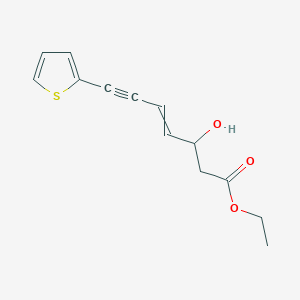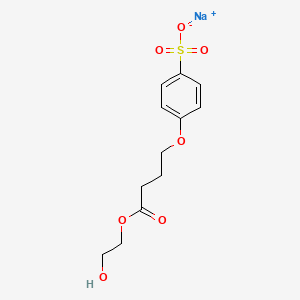![molecular formula C6H12S3 B14514178 2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane CAS No. 62872-42-8](/img/structure/B14514178.png)
2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane is an organosulfur compound characterized by a dithiolane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane typically involves the reaction of appropriate thiol and aldehyde or ketone precursors under controlled conditions. One common method involves the cyclization of a dithiol with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that promotes the formation of the dithiolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Applications De Recherche Scientifique
2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound’s sulfur atoms can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modification of their activity. Pathways involved may include redox reactions and thiol-disulfide exchange mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl sulfide
- 2-methyl-2-(methylsulfanyl)propanal oxime
- 3-Methyl-1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol
Uniqueness
2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane is unique due to its dithiolane ring structure, which imparts distinct chemical properties and reactivity compared to other organosulfur compounds. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
62872-42-8 |
|---|---|
Formule moléculaire |
C6H12S3 |
Poids moléculaire |
180.4 g/mol |
Nom IUPAC |
2-methyl-2-(methylsulfanylmethyl)-1,3-dithiolane |
InChI |
InChI=1S/C6H12S3/c1-6(5-7-2)8-3-4-9-6/h3-5H2,1-2H3 |
Clé InChI |
WFKAOISNDMDOEC-UHFFFAOYSA-N |
SMILES canonique |
CC1(SCCS1)CSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile](/img/structure/B14514095.png)



![Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14514115.png)









